molecular formula C3H9O2P B1236445 propan-2-yloxyphosphinous acid CAS No. 51963-59-8

propan-2-yloxyphosphinous acid

Cat. No.: B1236445
CAS No.: 51963-59-8
M. Wt: 108.08 g/mol
InChI Key: LEJWEZUQJXHCNR-UHFFFAOYSA-N
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Description

Propan-2-yloxyphosphinous acid (IUPAC name: phosphinous acid, propan-2-yl ester) is an organophosphorus compound characterized by the formula (CH₃)₂CHOPH(O)OH. It belongs to the phosphinous acid family, where a hydroxyl group and an isopropoxy substituent are bonded to a phosphorus atom. Its reactivity is influenced by the electron-donating isopropoxy group, which enhances nucleophilicity at the phosphorus center compared to unsubstituted phosphinous acids .

Key properties include:

  • Molecular formula: C₃H₉O₂P
  • Acidity: Estimated pKa ~2.5–3.5 (weaker than phosphonic acids due to reduced oxidation state).
  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) but poorly soluble in non-polar solvents.

Properties

CAS No.

51963-59-8

Molecular Formula

C3H9O2P

Molecular Weight

108.08 g/mol

IUPAC Name

propan-2-yloxyphosphinous acid

InChI

InChI=1S/C3H9O2P/c1-3(2)5-6-4/h3-4,6H,1-2H3

InChI Key

LEJWEZUQJXHCNR-UHFFFAOYSA-N

SMILES

CC(C)OPO

Canonical SMILES

CC(C)OPO

Synonyms

isopropoxyphosphine oxide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

propan-2-yloxyphosphinous acid can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of phosphinic acid 1-methylethyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

propan-2-yloxyphosphinous acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

propan-2-yloxyphosphinous acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphinic acid 1-methylethyl ester exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares propan-2-yloxyphosphinous acid with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications:

Compound Molecular Formula CAS RN pKa Solubility Key Applications
This compound C₃H₉O₂P Not available ~3.0 Ethanol, acetone Ligand synthesis, catalysis
Propylphosphonic acid C₃H₉O₃P 468711-90-2 ~1.8 Water, methanol Corrosion inhibition, metal chelation
Isopropylphosphonothiolate C₄H₁₀O₂PS Not available ~2.2 Chloroform, DMSO Neurotoxin analogs, enzyme studies
Ethoxyphosphinous acid C₂H₇O₂P 67845-39-4 ~3.2 Diethyl ether, THF Intermediate in pesticide synthesis

Structural and Functional Insights:

  • Substituent Effects: The isopropoxy group in this compound introduces steric hindrance, reducing its reactivity in nucleophilic substitutions compared to ethoxyphosphinous acid (smaller ethoxy group) .
  • Acidity Trends: this compound is less acidic than propylphosphonic acid (pKa ~1.8) due to the absence of a fully oxidized P=O bond, which stabilizes deprotonation in phosphonic acids.

Critical Analysis of Contradictions

  • Nomenclature Conflicts: lists "propylphosphonic acid" with CAS RN 468711-90-2, but this conflicts with databases associating this CAS RN with 2-methylbutyl methylphosphonofluoridate. This discrepancy underscores the need for verification via authoritative sources like the CAS Registry .

Q & A

Q. What are the standard synthetic routes for propan-2-yloxyphosphinous acid, and how can intermediates be characterized?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, cesium carbonate or sodium hydroxide may act as a base to deprotonate propan-2-ol, facilitating its reaction with phosphorus-containing precursors like chlorophosphines. Characterization of intermediates and final products requires techniques such as:

  • NMR spectroscopy (¹H, ³¹P) to confirm phosphorus connectivity and substituent environments.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and purity.
  • Elemental analysis to validate stoichiometry. Experimental protocols should detail reaction conditions (solvents, temperature, catalysts) and purification steps (e.g., recrystallization in ethanol/water mixtures) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on rigorous documentation of:

  • Catalyst selection (e.g., iridium complexes for asymmetric hydrogenation) and solvent systems (methanol, ethanol).
  • Reaction parameters (pH <3 for acid quenching, 0.6 MPa pressure for hydrogenation).
  • Purification protocols (column chromatography, distillation). Peer-reviewed synthesis protocols from journals like the Beilstein Journal of Organic Chemistry emphasize step-by-step reproducibility, including supplementary data for critical intermediates .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in organocatalytic systems?

Density functional theory (DFT) calculations can model phosphorus-centered reactivity, such as nucleophilic attack or ligand exchange. Key steps include:

  • Optimizing molecular geometries using B3LYP/6-31G(d) basis sets.
  • Calculating frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential.
  • Simulating reaction pathways (e.g., activation energy barriers for phosphorylation). Cross-validation with experimental kinetic data (e.g., UV-Vis monitoring of reaction rates) is critical to refine computational models .

Q. How should researchers address contradictions in reported spectroscopic data for phosphorus-containing analogs?

Discrepancies in ³¹P NMR shifts or IR absorption bands often arise from solvent effects, pH variations, or impurities. To resolve these:

  • Standardize measurement conditions (e.g., deuterated solvents, controlled temperature).
  • Compare with reference compounds (e.g., organophosphates with similar substituents).
  • Perform high-resolution mass spectrometry to confirm molecular integrity. Literature reviews should prioritize studies adhering to IUPAC guidelines for spectroscopic reporting .

Q. What experimental designs are optimal for studying the thermal stability of this compound derivatives?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition temperatures and exothermic events. For kinetic studies:

  • Isothermal stability assays at varying temperatures (e.g., 25°C to 150°C).
  • Arrhenius plot analysis to derive activation energy.
  • Gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition byproducts. Control experiments must account for atmospheric moisture and oxygen, which may accelerate degradation .

Q. How can researchers integrate this compound into hybrid materials while preserving its electronic properties?

Covalent immobilization on silica or polymer matrices requires:

  • Surface functionalization (e.g., silane coupling agents).
  • X-ray photoelectron spectroscopy (XPS) to confirm phosphorus incorporation.
  • Electrochemical impedance spectroscopy (EIS) to assess conductivity changes. Comparative studies with non-immobilized analogs are essential to evaluate property retention .

Methodological Guidance

Q. What strategies are recommended for designing a literature review on phosphorus-oxygen bond dynamics in related compounds?

Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. For example:

  • Population : Organophosphorus compounds with propan-2-yloxy substituents.
  • Intervention : Comparative analysis of bond dissociation energies.
  • Outcome : Trends in thermal/chemical stability. Databases like PubMed and SciFinder should be prioritized, with exclusion criteria for non-peer-reviewed sources (e.g., patents, preprints) .

Q. How can researchers formulate hypothesis-driven studies on the biological interactions of this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Use in vitro assays (e.g., enzyme inhibition studies with alkaline phosphatase).
  • Novel : Investigate unexplored interactions with metalloproteins.
  • Ethical : Adhere to biosafety protocols for handling reactive phosphorus species. Pilot studies should validate assay conditions (pH, temperature) before scaling .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing spectroscopic datasets from this compound studies?

Multivariate analysis (e.g., principal component analysis) can identify correlations between substituent electronegativity and ³¹P NMR chemical shifts. For reproducibility:

  • Report confidence intervals for peak assignments.
  • Use open-source tools (e.g., Mnova for NMR, Python’s SciPy for curve fitting). Raw data (FID files, chromatograms) should be archived in repositories like Zenodo .

Q. How should conflicting reactivity data in organophosphorus literature be addressed in a manuscript?

Clearly delineate experimental variables (e.g., solvent polarity, catalyst loading) and employ Bland-Altman plots to compare datasets. Discuss limitations (e.g., air-sensitive intermediates) and propose follow-up studies (e.g., in-situ IR monitoring) to resolve ambiguities .

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